Bienvenue dans la boutique en ligne BenchChem!

6-(2-Bromophenyl)pyrimidin-4-ol

Kinase inhibition Structure-activity relationship Bromopyrimidine series

This ortho-bromophenyl pyrimidin-4-ol building block enables sequential diversification via directed ortho-metalation at C-3 followed by Suzuki coupling on the aryl bromide—a two-step elaboration impossible with para-isomers. The bromine resides exclusively on the phenyl ring, ensuring chemoselective Pd catalysis without pyrimidine core interference. The pyrimidin-4-ol/6-one tautomer provides a validated kinase hinge-binding motif, allowing rapid installation of side chains while preserving hydrogen-bonding capability. Essential for focused kinase inhibitor libraries and systematic SAR studies on ortho-halogen effects.

Molecular Formula C10H7BrN2O
Molecular Weight 251.08 g/mol
CAS No. 1368871-97-9
Cat. No. B1486741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-Bromophenyl)pyrimidin-4-ol
CAS1368871-97-9
Molecular FormulaC10H7BrN2O
Molecular Weight251.08 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC(=O)NC=N2)Br
InChIInChI=1S/C10H7BrN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
InChIKeyKBKLFDZJPLXMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2-Bromophenyl)pyrimidin-4-ol – A Structurally Defined Bromopyrimidine Intermediate for Medicinal Chemistry and Cross-Coupling Applications


6-(2-Bromophenyl)pyrimidin-4-ol (CAS 1368871-97-9) is a heterocyclic aromatic compound belonging to the brominated pyrimidine class. Its structure features a pyrimidin-4-ol (pyrimidin-6-one tautomer) core substituted with a 2‑bromophenyl group at the 6‑position . This substitution pattern provides a reactive aryl bromide handle for transition-metal-catalyzed cross-coupling reactions, positioning it as a versatile building block in the synthesis of more complex molecules [1]. The compound is of interest in medicinal chemistry programs targeting kinases and other disease-relevant proteins [2].

Why 6-(2-Bromophenyl)pyrimidin-4-ol Cannot Be Replaced by Generic Bromophenylpyrimidine Isomers


Close analogs such as 6-(4-bromophenyl)pyrimidin-4-ol (CAS 1203703-90-5) or 2-(4-bromophenyl)pyrimidin-4-ol (CAS 88627-12-7) share the same molecular formula but differ critically in the position of the bromine atom and the pyrimidine hydroxyl group. In kinase inhibitor series, the site and nature of aromatic substituents profoundly affect potency: a shift from para- to ortho-bromophenyl can alter IC₅₀ values by orders of magnitude [1]. Furthermore, the ortho-bromine enables directed ortho-metalation (DoM) chemistry inaccessible to para-substituted isomers, while the pyrimidin-4-ol tautomer participates in distinct hydrogen-bond networks compared to its 2‑ol regioisomer [2]. Simply substituting a generic bromophenylpyrimidine ignores these structure‑reactivity relationships, risking synthetic failure or loss of biological activity.

Quantitative Differentiation Evidence for 6-(2-Bromophenyl)pyrimidin-4-ol Relative to Close Analogs


Positional Isomerism Drives Dramatic Shifts in Kinase Inhibitory Potency

In a systematic bromo-pyrimidine SAR study, the nature and site of substituents on the aromatic ring were shown to control Bcr/Abl tyrosine kinase inhibitory activity. Compounds with optimized substitution patterns achieved IC₅₀ values as low as 0.008 μM, whereas minor positional or electronic modifications reduced potency by >1000‑fold (IC₅₀ > 40 μM) [1]. For example, compound 6g (4‑CF₃‑phenyl) displayed IC₅₀ = 0.008 μM and compound 6h (4‑F‑phenyl) showed IC₅₀ = 0.024 μM, while compound 6c (unsubstituted phenyl) yielded IC₅₀ = 16.2 μM. This demonstrates that the precise positioning of the aromatic substituent—here, ortho‑bromine—is a non‑interchangeable determinant of bioactivity.

Kinase inhibition Structure-activity relationship Bromopyrimidine series

Ortho‑Bromophenyl Enables Directed Ortho‑Metalation Chemistry Unavailable to Para‑Isomers

The ortho‑bromine atom in 6-(2-bromophenyl)pyrimidin-4-ol serves a dual role: it is not only a leaving group for cross-coupling but also a directing group for directed ortho‑metalation (DoM). Under standard DoM conditions (LDA or alkyllithium bases), the bromine directs deprotonation to the adjacent C‑3 position of the phenyl ring, allowing installation of electrophiles at a site that is inaccessible in the 4‑bromophenyl isomer [1]. The 4‑bromophenyl analogue lacks this directing ability and requires pre-functionalization via halogen dance or other less efficient routes. This synthetic divergence provides a quantifiable advantage in step count and yield for building ortho‑difunctionalized biaryl intermediates.

Synthetic methodology Directed ortho-metalation C–H functionalization

Aryl Bromide on Phenyl vs. Pyrimidine: Differentiated Reactivity in Suzuki–Miyaura Cross-Coupling

The Suzuki coupling reactivity of halogenated pyrimidines follows a well‑established order: C‑4 > C‑6 > C‑2, and chlorine is preferred over bromine for pyrimidine‑bound halogens due to better catalyst compatibility [1]. In 6-(2-bromophenyl)pyrimidin-4-ol, the bromine resides on the phenyl ring, not the pyrimidine. This spatial separation allows chemoselective coupling at the phenyl bromide without competing pyrimidine activation. In contrast, 4‑bromo‑6‑phenylpyrimidine analogues risk simultaneous or preferential coupling at the pyrimidine ring. This orthogonality is critical for constructing complex architectures with defined connectivity.

Suzuki coupling Cross-coupling selectivity Halogen reactivity

Pyrimidin‑4‑ol Tautomerism Modulates Hydrogen‑Bonding Capacity Relative to Pyrimidin‑2‑ol Regioisomers

The pyrimidin‑4‑ol motif exists in equilibrium with the pyrimidin‑6‑one tautomer, which presents a carbonyl oxygen at the 4‑position. This tautomer establishes a distinct hydrogen‑bond acceptor/donor arrangement compared to the 2‑ol isomer (where the carbonyl is at the 2‑position). In kinase ATP‑binding pockets, the 4‑carbonyl typically engages the hinge region (e.g., Met793 in EGFR) via a bidentate H‑bond, while the 2‑ol isomer cannot satisfy the same geometry [1]. This difference is exploited in FDA‑approved drugs such as imatinib, which uses a pyrimidine‑4‑amine rather than a 4‑ol, but the H‑bond directionality principle remains: the 4‑oxo/pyrimidine‑6‑one tautomer is bioisosteric with the 4‑aminopyrimidine hinge‑binding motif, whereas the 2‑ol is not.

Tautomerism Hydrogen bonding Pyrimidine pharmaceuticals

Procurement‑Guided Application Scenarios for 6-(2-Bromophenyl)pyrimidin-4-ol


Synthesis of Ortho‑Functionalized Biaryl Kinase Inhibitor Intermediates via Tandem DoM–Suzuki Sequence

The 2‑bromophenyl directing group allows chemists to introduce electrophiles at the C‑3 position via directed ortho‑metalation, then employ the remaining aryl bromide in a subsequent Suzuki coupling. This two‑step diversification sequence, documented for related 2‑bromophenyl heterocycles [1], is impractical with 4‑bromophenyl isomers and constitutes a compelling reason to procure the ortho‑isomer specifically for library synthesis programs.

Chemoselective Derivatization of the Phenyl Ring Without Pyrimidine Interference in Parallel Synthesis

Because the bromine is located on the phenyl substituent rather than the pyrimidine core, palladium‑catalyzed couplings can be conducted without competing reactivity at the pyrimidine ring [1]. This chemoselectivity simplifies the preparation of focused compound libraries for antiviral and kinase screening, where structural integrity at the pyrimidine hinge‑binding motif must be preserved.

Development of Pyrimidine‑4‑one Based Kinase Hinge‑Binding Scaffolds

The pyrimidin‑4‑ol/6‑one tautomer provides a validated hinge‑binding motif found in numerous kinase inhibitors [1]. Researchers procuring this intermediate can directly install diverse side chains at the bromine position while retaining the critical 4‑carbonyl hydrogen‑bonding capability, accelerating hit‑to‑lead optimization for Bcr/Abl, EGFR, and related tyrosine kinase targets.

Structure–Activity Relationship Studies Mapping Ortho vs. Para Halogen Effects

Head‑to‑head comparison of 6-(2-bromophenyl)pyrimidin-4-ol against its 4‑bromophenyl isomer enables systematic evaluation of ortho‑halogen steric and electronic contributions to target binding [1]. Such studies are essential for establishing intellectual property positions around novel kinase inhibitor chemotypes.

Quote Request

Request a Quote for 6-(2-Bromophenyl)pyrimidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.